molecular formula C25H30N4O B280502 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B280502
M. Wt: 402.5 g/mol
InChI Key: JTXWSJJDROCIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor works by binding to the active site of protein tyrosine phosphatase 1B and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways and improved glucose uptake by cells. In cancer cells, this compound inhibitor induces cell cycle arrest and apoptosis by disrupting the signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and fat mass by increasing energy expenditure and decreasing food intake. In cancer cells, this compound inhibitor induces cell death and inhibits tumor growth by disrupting the signaling pathways that promote cell growth and survival.

Advantages and Limitations for Lab Experiments

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has several advantages for lab experiments, including its high potency and specificity for protein tyrosine phosphatase 1B. However, its solubility and stability can be a limitation for some experiments, and its effects on other signaling pathways and cellular processes need to be further investigated.

Future Directions

There are several future directions for research on 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor, including the development of more potent and selective inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of this compound inhibitor in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor involves several steps, including the formation of the hydrazine and cyclohexenone intermediates, followed by their reaction to form the final product. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. In addition, this compound inhibitor has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C25H30N4O/c1-24(2,3)19-14-17(15-20(22(19)30)25(4,5)6)16-27-29-23-26-13-12-21(28-23)18-10-8-7-9-11-18/h7-16,27H,1-6H3,(H,26,28,29)

InChI Key

JTXWSJJDROCIEV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.